molecular formula C18H22N2O4S B15282484 2-{[(4-Ethoxy-3-isopropylphenyl)sulfonyl]amino}benzamide

2-{[(4-Ethoxy-3-isopropylphenyl)sulfonyl]amino}benzamide

Cat. No.: B15282484
M. Wt: 362.4 g/mol
InChI Key: DRGVSHSVIWNOJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Ethoxy-3-isopropylphenyl)sulfonyl]amino}benzamide is an organic compound with a complex structure that includes an ethoxy group, an isopropyl group, and a sulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Ethoxy-3-isopropylphenyl)sulfonyl]amino}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the sulfonylation of 4-ethoxy-3-isopropylaniline, followed by the coupling of the sulfonylated intermediate with 2-aminobenzamide under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures consistent production and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Ethoxy-3-isopropylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-{[(4-Ethoxy-3-isopropylphenyl)sulfonyl]amino}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-{[(4-Ethoxy-3-isopropylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their activity. The compound may also affect cellular pathways by modulating the activity of enzymes and receptors. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Ethoxy-3-isopropylphenyl)sulfonyl]amino}-2,2,6,6-tetramethylpiperidinium
  • 4-{[(4-Ethoxy-3-isopropylphenyl)sulfonyl]amino}benzoic acid

Uniqueness

2-{[(4-Ethoxy-3-isopropylphenyl)sulfonyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[(4-ethoxy-3-propan-2-ylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C18H22N2O4S/c1-4-24-17-10-9-13(11-15(17)12(2)3)25(22,23)20-16-8-6-5-7-14(16)18(19)21/h5-12,20H,4H2,1-3H3,(H2,19,21)

InChI Key

DRGVSHSVIWNOJR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.